molecular formula C6H10O B010526 5-Hexyn-3-ol CAS No. 19780-84-8

5-Hexyn-3-ol

Cat. No. B010526
CAS RN: 19780-84-8
M. Wt: 98.14 g/mol
InChI Key: AJYGRAORQSCNED-UHFFFAOYSA-N
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Description

5-Hexyn-3-ol is a chemical compound with the formula C6H10O and a molecular weight of 98.1430 . It is also known by other names such as 1-Hexyn-4-ol and hex-5-yn-3-ol .


Synthesis Analysis

The synthesis of 5-Hexyn-3-ol was achieved by high-performance chromatography of its 0-methyl mandelic esters . The absolute configuration of (-) and (+)-5-hexyn-3-ol was determined by comparison with an authentic sample prepared from D(+)-glucose .


Molecular Structure Analysis

The IUPAC Standard InChI for 5-Hexyn-3-ol is InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

5-Hexyn-3-ol has a molecular weight of 98.1430 . It has a normal boiling temperature, critical temperature, and critical pressure . The boiling temperature of the liquid in equilibrium with gas varies as a function of pressure . The density of the liquid in equilibrium with gas varies as a function of temperature .

Scientific Research Applications

Thermophysical Property Data Analysis

5-Hexyn-3-ol is used in the analysis of thermophysical property data . The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds like 5-Hexyn-3-ol . These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Selective Hydrogenation

5-Hexyn-3-ol is used in the selective hydrogenation process . The effect of non-saturated corner and edge sites of Pd particles on the long-term selectivity of cis-3-hexen-1-ol in the hydrogenation of 3-hexyn-1-ol was studied . Non-supported Pd agglomerates were synthesized through the microemulsion synthesis route and used at ratios between 0.08 and 21 for the catalytic conversion of 3-hexyn-1-ol for 20 h .

Catalyst Preparation

5-Hexyn-3-ol is used in the preparation of catalysts . The easy preparation of mono- and bi-metallic heterogeneous catalysts with low Pd and Cu contents on alumina provides a detailed study of many reaction parameters in the catalyzed selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol .

Fragrance Industry

5-Hexyn-3-ol is used in the fragrance industry . The selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol results in a very important fragrance with an herbaceous note .

Pharmaceuticals

5-Hexyn-3-ol is used in the pharmaceutical industry . Selective hydrogenation is a key process for the production of value-added olefinic compounds, which are frequently used in different industries, including pharmaceuticals .

Fine Chemicals Industry

5-Hexyn-3-ol is used in the fine chemicals industry . The production of value-added olefinic compounds through selective hydrogenation is a key process in the fine chemicals industry .

Safety and Hazards

5-Hexyn-3-ol is a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . Personal protective equipment, including eye protection and gloves, should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

hex-5-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h1,6-7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYGRAORQSCNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885097
Record name 5-Hexyn-3-ol
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

19780-84-8
Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Record name 5-Hexyn-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 5-Hexyn-3-ol be separated into its individual enantiomers?

A1: Yes, the resolution of (±)-5-hexyn-3-ol into its individual enantiomers, (−)-5-hexyn-3-ol and (+)-5-hexyn-3-ol, can be achieved. This separation is possible through high-performance liquid chromatography (HPLC) by utilizing its O-methyl mandelic esters. []

Q2: What is the significance of determining the absolute configuration of 5-Hexyn-3-ol enantiomers?

A2: Knowing the absolute configuration of each enantiomer is crucial for understanding its specific biological and chemical properties. Researchers successfully determined the absolute configuration of (−)-5-hexyn-3-ol and (+)-5-hexyn-3-ol by comparing them to a sample derived from D(+)-glucose, a molecule with a known stereochemistry. [] This knowledge is essential for further research and potential applications where the specific three-dimensional structure of the compound is critical.

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